6-bromo-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one
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Overview
Description
6-bromo-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one typically involves the use of substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting materials . One common method involves the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base, leading to the formation of pyrano[4”,3”,2”:4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones in two synthetic steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-bromo-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction Reactions: Reduction reactions can be used to modify the functional groups in the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of a base and an appropriate solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted thienopyridine derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.
Scientific Research Applications
6-bromo-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including anticancer, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological activities. For example, it has been reported to inhibit Pim-1 kinase, which plays a role in cell proliferation and survival .
Comparison with Similar Compounds
6-bromo-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one can be compared with other thienopyridine derivatives, such as:
Thieno[2,3-b]pyridine: Known for its anticancer and antiviral activities.
Thieno[3,2-b]pyridine: Exhibits antifungal and anti-inflammatory properties.
Thieno[3,4-b]pyridine: Studied for its potential as an insecticidal agent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thienopyridine derivatives.
Properties
CAS No. |
104515-08-4 |
---|---|
Molecular Formula |
C8H6BrNOS |
Molecular Weight |
244.1 |
Purity |
95 |
Origin of Product |
United States |
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